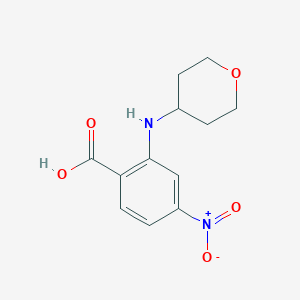
4-nitro-2-(oxan-4-ylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound with a complex structure that includes a nitro group, an oxan-4-ylamino group, and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 4-nitro-2-(oxan-4-ylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the introduction of the oxan-4-ylamino group through a substitution reaction. The final step involves the formation of the benzoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
4-nitro-2-(oxan-4-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxan-4-ylamino group can be substituted with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-nitro-2-(oxan-4-ylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxan-4-ylamino group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.
Comparaison Avec Des Composés Similaires
4-nitro-2-(oxan-4-ylamino)benzoic acid can be compared with similar compounds such as:
4-nitrobenzoic acid: Lacks the oxan-4-ylamino group, making it less complex.
2-amino-4-nitrobenzoic acid: Contains an amino group instead of the oxan-4-ylamino group.
4-nitro-3-(octanoyloxy)benzoic acid: Has a different substituent group, leading to different properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-nitro-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)10-2-1-9(14(17)18)7-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16) |
Clé InChI |
KGRLYVDLVXIAQR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














